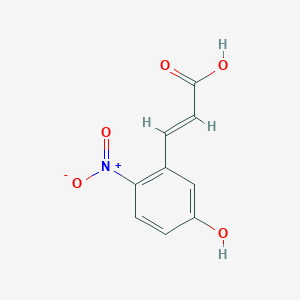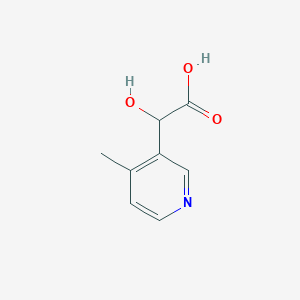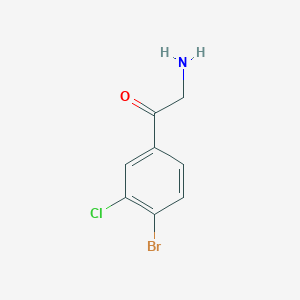
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H7F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutane ring, making it a unique and interesting compound in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of fluorine atoms and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H6F5N |
|---|---|
Peso molecular |
175.10 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H6F5N/c6-4(7)1-3(11,2-4)5(8,9)10/h1-2,11H2 |
Clave InChI |
AIEIQBMACXPPFT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)









